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Introduction to Evacetrapib and Its Clinical
Development

Evacetrapib (LY2484595) is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein
(CETP) that was investigated for reducing cardiovascular events in patients with high-risk vascular disease.
As a benzazepine compound, evacetrapib demonstrated potent CETP inhibition with an IC50 of 36 nM in
human plasma and significantly elevated HDL cholesterol while reducing LDL cholesterol in clinical studies
[1]. Unlike earlier CETP inhibitors like torcetrapib, evacetrapib did not demonstrate torcetrapib-like off-
target liabilities such as increased blood pressure, aldosterone, or cortisol biosynthesis in preclinical models,
making it a promising investigational agent [1]. The drug underwent extensive clinical development but was

not approved for clinical use following the outcomes of its phase III trial.

Understanding the drug interaction potential of evacetrapib was particularly important because CETP
inhibitors were intended for use as 'add-on' therapy to statins in patients receiving multiple concomitant
medications for cardiovascular risk management [2]. The typical patient population would likely include
elderly individuals with polypharmacy, necessitating a thorough investigation of its drug-drug interaction
(DDI) potential with common cardiovascular medications, especially those metabolized by cytochrome

P450 enzymes and transported by OATP1B1 [2]. This document provides comprehensive application notes
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and experimental protocols for evaluating evacetrapib's pharmacokinetic drug interaction properties,

incorporating both in vitro and clinical assessment methodologies.

Drug Properties and Pharmacokinetic Profile

Evacetrapib exhibits complex pharmacokinetic properties that influence its drug interaction potential. The
drug demonstrates high plasma protein binding (>99.9%), which significantly impacts its interaction
profile by limiting the unbound fraction available for metabolic interactions [3]. After single oral
administration, evacetrapib reaches maximum concentration with a median Tmax of approximately 6 hours
and shows less than dose-proportional increases in exposure at higher doses, likely due to its limited

solubility in the gastrointestinal tract [3].

Table 1: Basic Pharmacokinetic Properties of Evacetrapib

Parameter Value Notes

Tmax ~6 hours Median time to reach Cmax

Protein Binding =>99.9% Limits unbound fraction available for
interactions

Apparent Terminal Half-life ~45 hours Similar after single dose and 2 weeks of
dosing

Accumulation Ratio 2.7 Following once-daily dosing

Primary Metabolic Pathway CYP3A Accounts for ~90% of CYP-mediated
clearance

Secondary Metabolic CYP2C8 Accounts for ~10% of CYP-mediated

Pathway clearance

Excretion Primarily fecal Minimal renal excretion (2.30%)

(93.1%)
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The elimination of evacetrapib occurs primarily via hepatic metabolism, with subsequent biliary excretion.
In a clinical disposition study using a single 100-mg oral dose of 14C-evacetrapib in healthy subjects, a
mean of 93.1% of the dose was excreted in feces and only 2.30% in urine, indicating predominantly
hepatobiliary elimination [4]. Evacetrapib metabolism is extensive, with only evacetrapib and two minor
metabolites circulating in plasma [4]. In vitro studies with human recombinant cytochromes P450 (CYP)
demonstrated that CYP3A is responsible for approximately 90% of evacetrapib's CYP-associated clearance,

while CYP2C8 accounts for about 10% [4].

Mechanisms of Drug Interactions and Metabolic
Pathways

Evacetrapib presents a complex drug interaction profile characterized by multiple interaction mechanisms
that must be considered in clinical development. The drug acts as both a substrate and modulator of various
cytochrome P450 enzymes, creating the potential for bidirectional interactions with concomitantly
administered medications [2] [4]. Understanding these mechanisms is essential for predicting and managing

clinically significant interactions in the intended patient population.
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Figure 1: Evacetrapib Drug Interaction Mechanisms and Metabolic Pathways

The primary metabolic pathway for evacetrapib involves CYP3A-mediated metabolism, accounting for
approximately 90% of its CYP-associated clearance, with CYP2C8 contributing to about 10% of its
metabolism [4]. This was confirmed in clinical DDI studies where co-administration with the strong CYP3A
inhibitor ketoconazole increased evacetrapib exposure (AUCO0-o0) by 2.37-fold, while the strong CYP2C8
inhibitor gemfibrozil had no significant effect [4]. As an perpetrator drug, evacetrapib demonstrates broad
CYP inhibition in vitro, inhibiting all major CYP isoforms with inhibition constants (Ki) ranging from 0.57

M for CYP2C9 to 7.6 pM for CYP2C19 [2] [5].

Of particular significance is evacetrapib's dual effect on CYP3A as both a time-dependent inhibitor and an
inducer, which presented a complex prediction challenge for clinical translation [2]. The net effect observed
clinically represented the balance between these opposing mechanisms. Additionally, evacetrapib's potential
to inhibit the organic anion transporter polypeptide 1B1 (OATP1B1) was relevant for its interactions with
statins, many of which are OATP1B1 substrates [2]. The high plasma protein binding of evacetrapib
(299.9%) reduced the likelihood of clinically significant DDIs by limiting the unbound fraction available for

metabolic interactions [3].

Clinical Drug Interaction Findings

Clinical drug interaction studies demonstrated that evacetrapib has generally weak interaction potential with
most concomitant medications, though some clinically relevant interactions were observed particularly with
certain statins. The findings from these studies provide crucial guidance for the safe co-administration of

evacetrapib with other medications in the intended patient population with high-risk vascular disease.

Table 2: Clinical Drug Interaction Findings with Evacetrapib

Effect on AUC

. . Study . Clinical
Precipitant Drug Object Drug . (Ratio & 90% .
Design cl) Recommendation
Evacetrapib 100 mg Simvastatin Phase 2, 1.25 (1.03, Minimal impact, no dose
steady- 1.53) adjustment needed
state
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Effect on AUC -
o ) Study ) Clinical
Precipitant Drug Object Drug . (Ratio & 90% .
Design cl) Recommendation
Evacetrapib 100 mg Atorvastatin Phase 2, 1.16 (90% CiI: Minimal impact, no dose
steady- 6-27%) adjustment needed
state
Evacetrapib 300 mg Midazolam Phase 1, 1.44 (1.28, Weak inhibition, no dose
(CYP3A probe) 14 days 1.62) adjustment needed
Evacetrapib 100 mg Midazolam Phase 1, 1.19 (1.06, Weak inhibition, no dose
(CYP3A probe) 14 days 1.33) adjustment needed
Evacetrapib 300 mg  Tolbutamide Phase 1, 1.06 (0.95, No significant inhibition
(CYP2C9 probe) 14 days 1.18)
Evacetrapib 100 mg  Tolbutamide Phase 1, 0.85 (0.77, No significant inhibition
(CYP2C9 probe) 14 days 0.94)
Ketoconazole Evacetrapib Single- 2.37 (AUCO-0)  Moderate increase,
(Strong CYP3A dose monitor for adverse effects
inhibitor)
Gemfibrozil (Strong Evacetrapib Single- 0.996 (AUCO- No significant effect
CYP2C8 inhibitor) dose 1)

In a comprehensive clinical DDI assessment, evacetrapib at doses of 100 mg and 300 mg daily for 14 days
produced only modest increases in midazolam (CYP3A probe) exposure with AUC ratios of 1.19 and 1.44,
respectively, indicating weak CYP3A inhibition [2] [5]. For tolbutamide (CYP2C9 probe), evacetrapib
showed no significant inhibitory effect, with AUC ratios of 0.85 and 1.06 for the 100 mg and 300 mg doses,
respectively [5]. The lack of clinically significant induction across multiple CYP enzymes at therapeutic
doses was an important finding that supported the safe use of evacetrapib with medications metabolized by

these pathways.

The interaction between evacetrapib and statins was of particular interest given their intended co-

administration. In a study of healthy Chinese subjects, evacetrapib coadministration increased simvastatin
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and atorvastatin exposure by 123% and 16%, respectively [6]. Conversely, simvastatin or atorvastatin
coadministration reduced evacetrapib AUC0-24 by 12% and 10%, respectively [6]. Despite the significant
increase in simvastatin exposure, there were no differences in reported hepatic or muscular adverse events
in the phase 2 study, suggesting that dose adjustments might not be necessary [2]. The differential effects on

various statins could be attributed to their distinct metabolic profiles and transporter interactions.

In Vitro Drug Interaction Assessment Protocols

CYP Inhibition Studies in Human Liver Microsomes

Purpose: This protocol describes the assessment of reversible inhibition of major cytochrome P450 isoforms
by evacetrapib using human liver microsomes. The study aims to determine inhibition constants (Ki) for

each CYP enzyme to predict potential clinical drug interactions [2].

Materials and Reagents:

Human liver microsomes (pooled from multiple donors)
Evacetrapib as lysine salt (concentration range: 0.25-44.5 uM depending on CYP isoform)
NADPH regenerating system
CYP isoform-specific probe substrates and their metabolites:
o CYP3A4: Midazolam (0.5-15 uM) - 1'-Hydroxy-midazolam
o CYP3A4: Testosterone (25-200 uM) — 6p-Hydroxy-testosterone
o CYP2D6: Bufuralol (5-100 uM) - 1'-Hydroxy-bufuralol
o CYP2C19: S-mephenytoin (10-250 uM) - 4'-Hydroxy-mephenytoin
o CYP2C9: Diclofenac (0.5-25 uM) - 4'-Hydroxy-diclofenac
o CYP2CS8: Paclitaxel (1-20 uM) - 6a-Hydroxy-paclitaxel
o CYP2B6: Bupropion (5-1000 uM) — Hydroxybupropion
o CYP1AZ2: Phenacetin (15-100 uM) — Paracetamol (acetaminophen)
e 100 mM potassium phosphate buffer (pH 7.4)

e Stop solution (acetonitrile with internal standard)
e LC-MS/MS system for metabolite quantification

Experimental Procedure:

e Prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (0.025-
0.25 mg/mL based on isoform), and evacetrapib at various concentrations.
e Pre-incubate mixtures for 5 minutes at 37°C.
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¢ Initiate reactions by adding NADPH regenerating system.

¢ Incubate at 37°C for specific durations (4-30 minutes depending on CYP isoform).
e Terminate reactions with ice-cold stop solution.

¢ Centrifuge at high speed (=2000 x g) for 10 minutes to precipitate proteins.

¢ Analyze supernatant by LC-MS/MS to quantify metabolite formation.

¢ Include positive control inhibitors for each CYP isoform and vehicle controls.

Data Analysis:

e Calculate reaction velocities for each evacetrapib concentration.

e Fit data to appropriate inhibition models (competitive, non-competitive, mixed) using nonlinear
regression in WinNonlin Enterprise Edition version 4.1.

e Generate apparent Ki values (dissociation constant for enzyme-inhibitor complex).

¢ Calculate I/Ki ratios using predicted maximum total plasma concentration (Cmax) at the highest
recommended clinical dose.

e Apply mechanistic static models proposed by Fahmi et al. for comprehensive DDI prediction [2].

Time-Dependent Inhibition of CYP3A4

Purpose: To evaluate the time-dependent inhibition (TDI) of CYP3A4 by evacetrapib, which assesses

irreversible enzyme inactivation through metabolic intermediate complex formation or protein adducts [2].

Materials and Reagents:

e Human liver microsomes

e Evacetrapib (concentration range: 0.98-31.4 uM)
¢ NADPH regenerating system

e Midazolam as CYP3A4 substrate

e Potassium phosphate buffer (pH 7.4)

e Pre-incubation and incubation components

Experimental Procedure:

e Prepare primary incubation mixtures containing microsomes (0.25 mg/mL), evacetrapib, and NADPH
in potassium phosphate buffer.

e Pre-incubate at 37°C for 0-10 minutes.

e At designated time points, transfer aliquots to secondary incubation mixtures containing midazolam
(100 uM) and NADPH.

¢ Incubate secondary mixtures for 1 minute at 37°C.

e Terminate reactions with stop solution.
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e Analyze 1'-hydroxy-midazolam formation by LC-MS/MS.
¢ Include control incubations without NADPH to distinguish time-dependent from reversible inhibition.

Data Analysis:

e Determine natural logarithm of remaining enzyme activity versus pre-incubation time.
e Calculate inactivation rate constant (kinact) from the slope of the line.

¢ Determine inhibitor concentration that gives half-maximal inactivation (KI).

e Use kinact and Kl values to predict clinical TDI potential.

Clinical Drug Interaction Study Protocols

Comprehensive CYP Phenotyping Study

Objective: To evaluate the effects of multiple-dose evacetrapib on the pharmacokinetics of sensitive CYP

probe substrates in healthy subjects [2] [5].

Study Design:

e Design: Open-label, fixed-sequence, single-center study
Population: Healthy adult subjects (males and females of non-childbearing potential)
Sample Size: 24-36 subjects to ensure adequate power for primary endpoints
Treatments:
o Period 1: Single oral dose of cocktail containing midazolam (CYP3A probe) and tolbutamide
(CYP2C9 probe)
o Period 2: Once-daily oral doses of evacetrapib (100 mg or 300 mg) for 14 days
o Period 3: Once-daily oral doses of evacetrapib (100 mg or 300 mg) for 14 days PLUS single
oral dose of cocktail on Day 1
Washout: Minimum 7 days between periods

Key Assessments:

¢ Pharmacokinetic Sampling: Intensive blood sampling for probe substrates and evacetrapib
o Safety Monitoring: Vital signs, clinical laboratory tests, ECGs, adverse event monitoring
¢ Analytical Methods: Validated LC-MS/MS methods for all analytes

Endpoints:
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e Primary: Geometric mean ratio (GMR) and 90% confidence intervals for AUCO- and Cmax of probe
substrates with and without evacetrapib

e Secondary: Evacetrapib pharmacokinetic parameters, safety and tolerability assessments

Statistical Analysis:

¢ Use linear mixed-effects models on natural log-transformed AUC and Cmax values
e Calculate GMRs and 90% Cls for comparison

e Establish lack of interaction if 90% Cls fall within no-effect boundaries (0.80-1.25)

Statin Interaction Study

Objective: To evaluate the steady-state pharmacokinetic and pharmacodynamic interactions between

evacetrapib and commonly prescribed statins (simvastatin and atorvastatin) [6].
Study Design:

¢ Design: Open-label, two-part, randomized, multiple-dose study
e Population: Healthy native Chinese subjects (n=62)
¢ Treatments:

o Part 1: Pharmacokinetics and pharmacodynamics of evacetrapib after 1 or 14 once-daily
doses
o Part 2:

= Sequence A: Statin alone (simvastatin 20 mg or atorvastatin 20 mg) for 7 days
= Sequence B: Evacetrapib alone (130 mg) for 14 days
= Sequence C: Statin + evacetrapib coadministered for 7 days

e Duration: Each treatment period separated by adequate washout (=7 days)

Key Assessments:

¢ Pharmacokinetic Sampling: Intensive blood sampling for statins and evacetrapib
¢ Pharmacodynamic Measures: HDL-C, LDL-C, total cholesterol, triglycerides
e Safety Monitoring: Liver function tests, creatine kinase, muscle symptoms, adverse events

Analytical Methods:

e Validated LC-MS/MS methods for statins, their metabolites, and evacetrapib
e Standard clinical chemistry methods for lipid parameters

Endpoints:
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e Primary: GMRs and 90% Cls for statin AUC0-24 and Cmax with and without evacetrapib
e Secondary: Evacetrapib pharmacokinetic parameters with and without statins, lipid parameter
changes, safety and tolerability

Data Analysis:

e Use linear mixed-effects models on natural log-transformed PK parameters
e Calculate GMRs and 90% Cls for comparison
¢ Analyze lipid parameters using repeated measures ANOVA

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 10/11 Tech Support


https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4693478/
https://scite.ai/reports/the-pharmacokinetics-and-pharmacokinetic-pharmacodynamic-relatio-YlMZpL
https://pubmed.ncbi.nlm.nih.gov/26516590/
https://pubmed.ncbi.nlm.nih.gov/26264702/
https://www.academia.edu/82960937/Pharmacokinetics_Pharmacodynamics_and_Drug_Interaction_Potential_of_Enfuvirtide
https://www.smolecule.com/products/b548850#evacetrapib-pharmacokinetic-drug-interaction-studies
https://www.smolecule.com/products/b548850#evacetrapib-pharmacokinetic-drug-interaction-studies
https://www.smolecule.com/products/b548850#evacetrapib-pharmacokinetic-drug-interaction-studies
https://www.smolecule.com/products/b548850#evacetrapib-pharmacokinetic-drug-interaction-studies
https://www.smolecule.com/products/s548850?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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